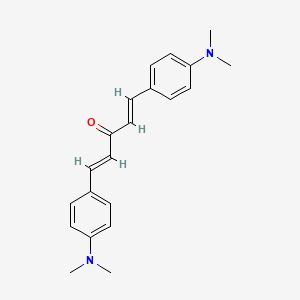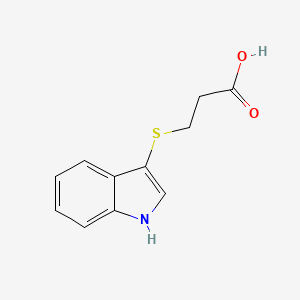![molecular formula C7H5N3O2 B1298852 4-硝基-1H-吡咯并[2,3-b]吡啶 CAS No. 83683-82-3](/img/structure/B1298852.png)
4-硝基-1H-吡咯并[2,3-b]吡啶
描述
4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H5N3O2. It features a pyrrolopyridine scaffold, which is an isomer of indazoles. This compound is known for its potential in inhibiting certain enzymes and has been studied for its various biological activities.
科学研究应用
4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors, and abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy. In vitro studies have shown that these derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis. Furthermore, they significantly inhibited the migration and invasion of 4T1 cells.
作用机制
- Primary Targets : 4-nitro-1H-pyrrolo[2,3-b]pyridine interacts with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 .
- Role : FGFRs play a crucial role in cell signaling pathways related to organ development, cell proliferation, migration, and angiogenesis .
- Affected Pathways : The FGF–FGFR axis regulates various processes, including cell growth, angiogenesis, and tissue repair .
- Downstream Effects : Activation of FGFR-dependent signaling pathways influences cancer initiation, progression, and resistance to therapy .
- ADME Properties :
- Impact on Bioavailability : High clearance may limit systemic exposure .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
4-nitro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The compound interacts with these receptors by binding to their tyrosine kinase domains, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. This interaction is critical in regulating cell proliferation, migration, and angiogenesis, making 4-nitro-1H-pyrrolo[2,3-b]pyridine a promising candidate for cancer therapy .
Cellular Effects
The effects of 4-nitro-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of cancer cells, thereby limiting their metastatic potential . The compound also influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4-nitro-1H-pyrrolo[2,3-b]pyridine exerts its effects by binding to the ATP-binding pocket of FGFRs, thereby preventing the phosphorylation of tyrosine residues in the receptor’s cytoplasmic tail . This inhibition blocks the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to selectively target FGFRs makes it a valuable tool for studying the molecular mechanisms underlying cancer progression and resistance to therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-nitro-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to the development of resistance in cancer cells, necessitating the use of combination therapies to enhance its efficacy . Additionally, studies have shown that the compound’s degradation products do not exhibit significant biological activity, ensuring its safety in long-term applications .
Dosage Effects in Animal Models
The effects of 4-nitro-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety in preclinical studies .
Metabolic Pathways
4-nitro-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are then excreted via the renal and biliary routes . The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 4-nitro-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues . This selective distribution is crucial for maximizing its therapeutic effects while minimizing off-target toxicity .
Subcellular Localization
The subcellular localization of 4-nitro-1H-pyrrolo[2,3-b]pyridine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization dynamics is essential for optimizing the compound’s therapeutic potential .
准备方法
The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine involves a ring cleavage methodology reaction. This process includes the remodeling of 3-formyl (aza)indoles/benzofurans. The synthesis is robust, allowing for the production of numerous 5-aminoaryl pyridines and 5-phenol pyridines. Industrial production methods typically involve nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .
化学反应分析
4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Nitrosation: Introduction of a nitroso group.
Bromination: Introduction of a bromine atom.
Iodination: Introduction of an iodine atom.
Mannich Reaction: Formation of β-amino carbonyl compounds.
Common reagents used in these reactions include nitric acid for nitration, nitrous acid for nitrosation, bromine for bromination, and iodine for iodination. The major products formed from these reactions are typically substituted pyrrolopyridines with functional groups at the 3-position .
相似化合物的比较
4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to its potent FGFR inhibitory activity. Similar compounds include:
7-azaindole: Another heterocyclic compound with a similar structure but different biological activities.
1H-pyrrolo[3,2-b]pyridine: A compound with a different arrangement of atoms but similar inhibitory properties.
1H-pyrrolo[3,2-c]pyridine: Another isomer with distinct biological activities.
These compounds share structural similarities but differ in their specific biological targets and activities, highlighting the uniqueness of 4-nitro-1H-pyrrolo[2,3-b]pyridine in its FGFR inhibitory potential.
属性
IUPAC Name |
4-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDUNXDRDOJMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348636 | |
| Record name | 4-Nitro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83683-82-3 | |
| Record name | 4-Nitro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the intramolecular hydrogen bond observed in 1,7-Dideaza-2'-deoxy-6-nitronebularine, a derivative of 4-nitro-1H-pyrrolo[2,3-b]pyridine?
A1: In 1,7-Dideaza-2'-deoxy-6-nitronebularine, the 4-nitro-1H-pyrrolo[2,3-b]pyridine moiety forms an intramolecular hydrogen bond between the pyridine nitrogen atom and the 5'-hydroxy group of the attached sugar residue []. This interaction forces the N-glycosidic bond into a syn conformation, influencing the overall three-dimensional structure of the molecule. This structural feature is important because the conformation of nucleosides can significantly impact their biological activity and interactions with enzymes.
Q2: Can 4-nitro-1H-pyrrolo[2,3-b]pyridine be used to synthesize compounds that interact with adenosine deaminase?
A3: Research indicates that several hydroxylamino derivatives of 1,7-dideazaadenosine and 1,7-dideaza-2′-deoxyadenosine were synthesized starting from 4-nitro-1H-pyrrolo[2,3-b]pyridine []. While these compounds were not substrates for adenosine deaminase, some exhibited weak inhibitory activity. This suggests that further modifications to the 4-nitro-1H-pyrrolo[2,3-b]pyridine scaffold could potentially lead to the development of more potent and selective adenosine deaminase inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)
![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

